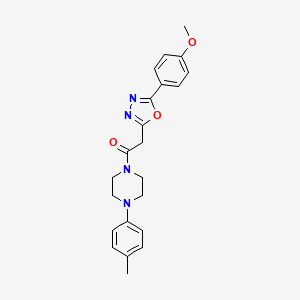

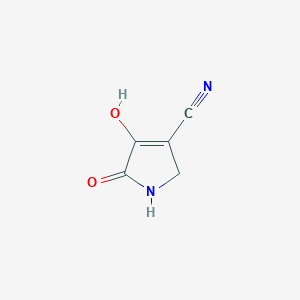

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile” is a chemical compound that has been studied for its potential antidiabetic properties . It is synthesized using N-tritylated acrylamide as a starting material .

Synthesis Analysis

The synthesis of “this compound” involves the use of N-tritylated acrylamide as a starting material . The exact synthesis process and the conditions under which it is carried out are not specified in the available resources.Scientific Research Applications

Synthesis and Characterization

- A novel compound related to 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, specifically 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, was synthesized for potential use in medical applications. The synthesis process involved multiple reaction steps, and the compound was characterized using IR, MS, and 1H NMR techniques (Xiao Yong-mei, 2013).

Ring Transformation and Reactions

- The thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles led to the formation of related compounds, 2,5-dihydro-5-hydroxy-2-oxopyrrole-3-carbonitriles. This study highlights the potential for ring transformation and the formation of novel pyrrole derivatives (V. Arán, M. A. Pérez, J. Soto, 1984).

Corrosion Inhibition

- 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which include derivatives related to this compound, have been studied as effective corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate potential industrial applications in corrosion protection (C. Verma et al., 2015).

Photochromic Material Synthesis

- The reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson's reagent led to the synthesis of photochromic materials, including 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles). This application showcases the potential of pyrrole derivatives in the development of photo-responsive materials (M. Y. Belikov et al., 2015).

Electrocatalytic Multicomponent Assembling

- Derivatives of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, which are related to this compound, were synthesized using an electrocatalytic multicomponent transformation. This process exemplifies the role of pyrrole derivatives in organic synthesis and catalysis (Zahra Vafajoo et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is aldose reductase (AR) . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition can help manage hyperglycemia, a condition commonly associated with diabetes .

Mode of Action

This compound exhibits high aldose reductase inhibitory activity . It interacts with the aldose reductase enzyme, inhibiting its function and thereby reducing the conversion of glucose to sorbitol . This action helps to manage blood glucose levels and can be beneficial in the treatment of diabetes .

Biochemical Pathways

The compound affects the polyol pathway of glucose metabolism . By inhibiting aldose reductase, it reduces the conversion of glucose to sorbitol, a sugar alcohol. This action helps to prevent the accumulation of sorbitol, which can cause cellular damage, particularly in the nerves, eyes, and kidneys .

Result of Action

The inhibition of aldose reductase by this compound helps to manage blood glucose levels . This can be particularly beneficial in the treatment of diabetes, where the body’s ability to regulate blood glucose is impaired . By reducing the conversion of glucose to sorbitol, the compound can help to prevent cellular damage caused by the accumulation of sorbitol .

Biochemical Analysis

Biochemical Properties

The 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile has been found to interact with aldose reductase (AR), an enzyme involved in glucose metabolism . The inhibitory activity of this compound on AR suggests its potential role in biochemical reactions related to glucose metabolism .

Cellular Effects

Its interaction with AR suggests that it may influence cellular processes related to glucose metabolism .

Molecular Mechanism

Its inhibitory activity on AR suggests that it may exert its effects at the molecular level by inhibiting this enzyme .

Metabolic Pathways

Its interaction with AR suggests that it may be involved in pathways related to glucose metabolism .

Properties

IUPAC Name |

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSMUOSHTBKTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2452165.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2452171.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(dimethyl-amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2452176.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B2452178.png)